Acetylcysteine Zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The N-acetyl derivative of CYSTEINE. It is used as a mucolytic agent to reduce the viscosity of mucous secretions. It has also been shown to have antiviral effects in patients with HIV due to inhibition of viral stimulation by reactive oxygen intermediates.

Aplicaciones Científicas De Investigación

Chemical Stability and Influence on Degradation

- Acetylcysteine, particularly in its parenteral form, exhibits clinical applications limited by chemical instability. Research has demonstrated that the stability of N-acetylcysteine can be controlled, and the addition of zinc gluconate significantly stabilizes N-acetylcysteine solutions (Primas et al., 2023).

Modulation of Trace Elements

- N-acetylcysteine (NAC) has metal chelating capabilities and influences the homeostasis of essential trace elements like copper and zinc. It can modulate cellular redox homeostasis and has been shown to reduce cellular concentrations of zinc and copper, impacting cellular redox balance (Wolfram et al., 2020).

Protective Role in Hepatotoxicity

- Zinc, in combination with N-acetylcysteine, has been investigated for its therapeutic application against acetaminophen-induced hepatotoxicity. This combination shows protective effects by reducing liver enzyme levels and preventing depletion of hepatic glutathione (Woo, Kaan, & Cho, 1995).

Cardiotoxicity Prevention

- N-acetylcysteine demonstrates protective effects against cardiotoxicity induced by Zinc Oxide nanoparticles (ZnO NPs) in rats, indicating its potential in mitigating ZnO NP-induced oxidative stress and damage in cardiac tissues (Elsayed et al., 2022).

Hematopoietic Protection

- The combination of zinc and N-acetylcysteine has been found to protect hematopoietic progenitor cells from toxicity induced by zidovudine (AZT), a medication used in HIV/AIDS treatment, suggesting their utility in reducing bone marrow toxicity (Gogu & Agrawal, 1996).

Embryotoxicity Study

- Research on the embryotoxicity of coordination compounds of zinc with acetylcysteine, such as Zincas, has shown that these compounds do not significantly affect fetal development in rats, indicating their potential safety in pregnancy (Rajabov et al., 2020).

Neurodegenerative Diseases

- N-acetylcysteine shows promise in therapies for neurodegenerative and mental health diseases, given its antioxidant and anti-inflammatory activities. Its neuroprotective potential in preventing cognitive aging and dementia has been evaluated (Tardiolo, Bramanti, & Mazzon, 2018).

Multiple Clinical Applications

- N-acetylcysteine has a wide range of clinical applications beyond its role as a mucolytic agent. It's used in treating acetaminophen poisoning, pulmonary fibrosis, and infertility in certain cases. It also shows potential in cancer prevention and other treatments (Millea, 2009).

Psychiatry Applications

- N-acetylcysteine is emerging as a useful agent in the treatment of various psychiatric disorders, modulating pathways beyond its antioxidant properties. It has shown promising results in addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Mercury Toxicity Mitigation

- Zinc and N-acetylcysteine have been studied for their ability to mitigate the biochemical alterations caused by mercury exposure, demonstrating their potential in reducing mercury retention and toxicity (Oliveira et al., 2015).

Propiedades

Número CAS |

49793-39-7 |

|---|---|

Nombre del producto |

Acetylcysteine Zinc |

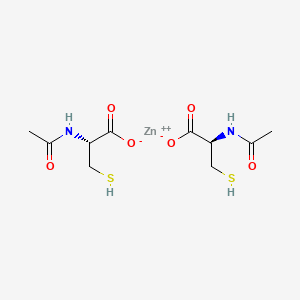

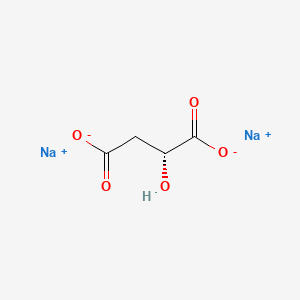

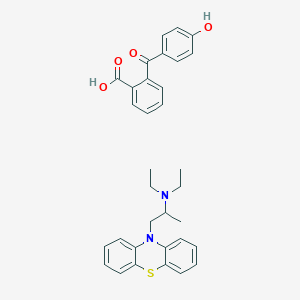

Fórmula molecular |

C10H16N2O6S2Zn |

Peso molecular |

389.8 g/mol |

Nombre IUPAC |

zinc;(2R)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |

Clave InChI |

KNVKDNCWDNRTOE-SCGRZTRASA-L |

SMILES isomérico |

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2] |

SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |

SMILES canónico |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |

Otros números CAS |

49793-39-7 |

Sinónimos |

Acétylcystéine GNR acebraus Acemuc Acetabs Acetylcystein AL Acetylcystein Atid Acetylcystein Heumann Acetylcystein Trom Acetylcystein, mentopin Acetylcysteine Acetylcysteine Hydrochloride Acetylcysteine Sodium Acetylcysteine Zinc Acetylcysteine, (D)-Isomer Acetylcysteine, (DL)-Isomer Acetylcysteine, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylin Acetyst Acid, Mercapturic Airbron Alveolex Azubronchin Bisolvon NAC Bromuc Broncho Fips Broncho-Fips BronchoFips Broncholysin Broncoclar Codotussyl Cystamucil Dampo Mucopect durabronchal Eurespiran Exomuc Fabrol Fluimucil Fluprowit Frekatuss Genac Hoestil Hustengetränk, Optipect Hydrochloride, Acetylcysteine Ilube Jenacystein Jenapharm Lantamed Larylin NAC Lindocetyl M Pectil M-Pectil mentopin Acetylcystein Mercapturic Acid Monoammonium Salt Acetylcysteine Monosodium Salt Acetylcysteine MPectil Muciteran Muco Sanigen Mucomyst Mucopect, Dampo Mucosil Mucosol Mucosolvin N Acetyl L cysteine N Acetylcysteine N-Acetyl-L-cysteine N-Acetylcysteine NAC AL NAC Zambon NAC, Bisolvon Optipect Hustengetränk Sanigen, Muco Siccoral Siran Sodium, Acetylcysteine Solmucol Zambon, NAC Zinc, Acetylcysteine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

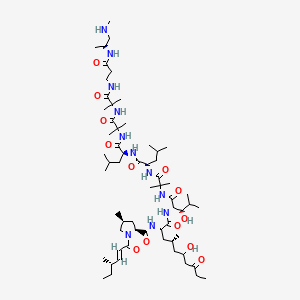

![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)